Btf-cho-BR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btf-cho-BR typically involves the bromination of 5-(trifluoromethyl)benzaldehyde. One common method includes the reaction of 5-(trifluoromethyl)benzaldehyde with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Btf-cho-BR undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Bromo-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Btf-cho-BR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: It is used in the development of fluorescent probes and imaging agents due to its ability to undergo specific chemical modifications.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Btf-cho-BR exerts its effects depends on the specific application. In chemical reactions, the presence of the bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the trifluoromethyl group can stabilize certain intermediates, making the compound more reactive towards nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Bromo-5-(trifluoromethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
5-(Trifluoromethyl)benzaldehyde: Similar structure but without the bromine atom.
Uniqueness
Btf-cho-BR is unique due to the combination of the bromine atom and the trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in certain reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H2BrFN2OS |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2,1,3-benzothiadiazole-7-carbaldehyde |
InChI |
InChI=1S/C7H2BrFN2OS/c8-5-4(9)1-3(2-12)6-7(5)11-13-10-6/h1-2H |
InChI Key |
OYFRMDACERFVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.